2-(3,4-Difluorobenzoyl)-3-methylpyridine
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-3-2-6-16-12(8)13(17)9-4-5-10(14)11(15)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPCBPFEIIUEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
| Compound | Role | Source/Notes |
|---|---|---|
| 3-Methylpyridine | Pyridine ring substrate | Commercially available |
| 3,4-Difluorobenzoyl chloride | Acylating agent | Prepared or purchased |
| Triethylamine | Base catalyst | Neutralizes HCl formed |
| Solvent (e.g., dichloromethane) | Reaction medium | Anhydrous, inert atmosphere preferred |
Reaction Conditions
| Parameter | Typical Value/Range |
|---|---|
| Temperature | 0–25 °C (ice bath to room temp) |
| Reaction time | 2–6 hours |
| Atmosphere | Nitrogen or inert gas |
| Molar ratio | 1:1 to 1:1.2 (3-methylpyridine: acyl chloride) |
| Work-up | Aqueous quench, extraction, drying |
Procedure Outline
- Activation: Dissolve 3-methylpyridine in anhydrous dichloromethane under nitrogen atmosphere.
- Addition of Base: Add triethylamine slowly to the solution to act as an acid scavenger.
- Acylation: Slowly add 3,4-difluorobenzoyl chloride dropwise at 0 °C to control the exothermic reaction.
- Stirring: Allow the reaction to proceed at room temperature for several hours.
- Quenching: Add water to quench the reaction, separating the organic layer.
- Purification: Wash organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Alternative Synthetic Routes
- Direct fluorination of benzoyl-substituted methylpyridine derivatives using electrophilic fluorinating agents is less common due to regioselectivity challenges.
- Cross-coupling reactions (e.g., Suzuki or Negishi) could be employed if appropriate halogenated pyridine and difluorobenzoyl boronic acid derivatives are available, but such methods are more complex and less documented for this specific compound.
Research Findings and Yields
Based on analogous compounds and related difluorobenzoyl pyridine syntheses:
| Compound | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| 2-(3,4-Difluorobenzoyl)-6-methylpyridine | 75–85 | >98 | Synthesized via acylation with triethylamine base |
| Related benzoylpyridine derivatives | 70–90 | >95 | Purification by chromatography |
The yields and purities depend on reaction time, temperature control, and purification methods. The use of triethylamine as a base is critical to neutralize HCl and drive the reaction forward efficiently.
Analytical Characterization
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms substitution pattern and fluorine incorporation.
- Mass Spectrometry: Confirms molecular weight.
- Chromatography (HPLC/GC): Assesses purity.
- Melting Point: Used to verify compound identity.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Raw materials | 3-Methylpyridine, 3,4-difluorobenzoyl chloride | Commercially available or synthesized |
| Catalyst/Base | Triethylamine | Neutralizes HCl formed |
| Solvent | Anhydrous dichloromethane | Inert atmosphere |
| Reaction temperature | 0–25 °C | Controlled addition at 0 °C |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction, drying | Standard organic work-up |
| Purification | Column chromatography | Silica gel, eluent optimized |
| Yield | 75–85% | Depending on scale and conditions |
| Purity | >95% | Verified by HPLC and NMR |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorobenzoyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
2-(3,4-Difluorobenzoyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target sites. This can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Variations on the Benzoyl Group
The position of fluorine atoms on the benzoyl group significantly impacts electronic and steric properties. For example:
- 2-(2,4-Difluorobenzoyl)-3-methylpyridine (patented in a compound by Macrophage Pharma Limited ): The 2,4-difluoro substitution creates a distinct dipole moment compared to the 3,4-difluoro isomer. The 3,4-difluoro configuration may offer better π-stacking interactions in biological systems due to symmetric electron withdrawal across the benzoyl ring.
- 3,4-Difluorobenzoyl vs. 2,4-Difluorobenzoyl Precursors: Reactivity differences in synthesis are noted.
Substituent Type Variations: Fluorine vs. Methoxy Groups
Replacing fluorine with methoxy groups alters electronic and physicochemical properties:
- 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine (CymitQuimica ): Methoxy groups are electron-donating, increasing the electron density of the benzoyl ring. This contrasts with the electron-withdrawing nature of fluorine atoms, which may reduce the compound’s logP (lipophilicity) and enhance solubility in polar solvents.
- Biological Implications : Fluorinated derivatives are often more metabolically stable due to resistance to oxidative degradation, whereas methoxy-substituted analogs may exhibit faster clearance .
Pyridine Ring Substitutions: Methyl Position
The position of the methyl group on the pyridine ring influences reactivity and steric effects:
- 3-Methylpyridine : Evidence suggests that 3-methylpyridine forms preferentially under ambient conditions via acrolein condensation and imine formation pathways . This configuration minimizes steric clash with adjacent substituents, unlike 2- or 4-methyl isomers.
- Reactivity in Synthesis : In Scheme 4 of -fluoropyridine derivatives react with amines, highlighting that substitution patterns on the pyridine ring dictate regioselectivity in further functionalization.
Data Tables
Table 1: Comparative Properties of Benzoyl-Substituted Pyridines
Biological Activity
2-(3,4-Difluorobenzoyl)-3-methylpyridine is a chemical compound characterized by a pyridine ring substituted with a 3,4-difluorobenzoyl group and a methyl group. Its molecular formula is C13H9F2NO. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and inhibition studies.
Chemical Structure and Properties
The unique properties of this compound arise from its structural components:
- Pyridine Ring : Contributes to the compound's basicity and ability to form coordination complexes.
- Difluorobenzoyl Group : The presence of fluorine atoms enhances reactivity and may influence biological activity through increased lipophilicity and electron-withdrawing effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Enzyme Interactions
The compound has shown potential in enzyme inhibition studies. While specific targets remain to be fully elucidated, similar compounds often interact with various proteins and enzymes, influencing their functions. This interaction can lead to alterations in biochemical pathways, which may be harnessed for therapeutic applications.
Antifungal Activity
In related studies, compounds with similar structural features have demonstrated antifungal properties. For instance, derivatives containing electronegative atoms like fluorine have shown enhanced antifungal activity against strains such as Candida albicans and Candida parapsilosis. The mechanism involves binding to enzymes critical for fungal cell wall synthesis .
Cytotoxicity Studies
Cytotoxicity analyses have been performed on compounds structurally related to this compound. For example, certain derivatives exhibited IC50 values against NIH/3T3 cell lines that suggest a selective action on fungal cells with minimal effects on normal cells .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Difluorobenzoyl chloride | Contains a difluorobenzoyl group but lacks pyridine | Useful for synthesizing other derivatives |
| 2,4-Difluorobenzoyl chloride | Similar structure but different fluorine positions | May exhibit different reactivity profiles |
| 3,4-Difluorobenzaldehyde | Contains a difluorobenzoyl group but has an aldehyde functional group | Potentially different biological activities due to aldehyde presence |
The uniqueness of this compound lies in its combination of the pyridine ring with the difluorobenzoyl group, which imparts distinct chemical reactivity and biological properties not present in other compounds listed above.
Case Studies
- Antifungal Activity Study : A study involving the synthesis of novel thiazol-2(3H)-imine derivatives demonstrated that substituents at the para position significantly impacted antifungal activity. Compounds with stronger electronegative atoms showed improved efficacy against Candida species .
- Cytotoxicity Analysis : In vitro tests revealed that certain derivatives had promising cytotoxic profiles with IC50 values indicating effective concentrations that minimize harm to normal cells while targeting fungal cells .
Q & A
Basic: What are the common synthetic routes for preparing 2-(3,4-difluorobenzoyl)-3-methylpyridine, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves a benzoylation reaction where 3-methylpyridine reacts with 3,4-difluorobenzoyl chloride under nucleophilic acyl substitution. Key steps include:
- Coupling conditions : Use of anhydrous solvents (e.g., THF or DCM) and bases like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product.
Structural validation employs:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl group at C3, benzoyl at C2) .
- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in related pyridine derivatives (e.g., single-crystal studies with mean C–C bond precision of 0.004 Å) .
Advanced: How can reaction conditions be optimized to enhance yield during difluorobenzoyl group introduction?
Methodological Answer:
Optimization focuses on solvent polarity , catalyst selection , and temperature control :
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve electrophilicity of benzoyl chloride but may increase side reactions. Non-polar solvents (toluene) favor selectivity .
- Catalysts : Lewis acids (e.g., ZnCl) or Pd-based catalysts accelerate coupling in sterically hindered pyridines .
- Temperature : Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
